REACTION_SMILES
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[CH3:4][c:5]1[c:6]([NH2:7])[cH:8][cH:9][c:10]([N+:12](=[O:13])[O-:14])[cH:11]1.[CH:1](=[O:2])[OH:3].[OH2:15]>>[CH:1](=[O:3])[NH:7][c:6]1[c:5]([CH3:4])[cH:11][c:10]([N+:12](=[O:13])[O-:14])[cH:9][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc([N+](=O)[O-])ccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc([N+](=O)[O-])ccc1NC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |